"synthesis of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide"
"synthesis of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide"
An In-depth Technical Guide to the Synthesis of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Abstract
This technical guide outlines a detailed synthetic pathway for the preparation of the novel sulfonamide derivative, N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide. The synthesis is designed for researchers, scientists, and professionals in the field of drug development and organic chemistry. The proposed multi-step synthesis involves the preparation of two key intermediates: a functionalized N-(2-formylphenyl)benzenesulfonamide core and an electrophilic 3-(4-chlorophenyl)-2-propen-1-yl bromide. The final product is assembled through a sequence of reductive amination and N-alkylation reactions. This document provides comprehensive experimental protocols, data presentation in tabular format, and logical workflow diagrams to ensure clarity and reproducibility.
Introduction
The target molecule, N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide, is a complex organic compound featuring a sulfonamide backbone, a substituted phenylenediamine core, and a cinnamyl-like moiety. Such structures are of significant interest in medicinal chemistry due to the diverse biological activities associated with sulfonamides and related pharmacophores. This guide details a rational and efficient synthetic strategy to access this compound for further investigation.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of the target molecule suggests a convergent approach, disconnecting the molecule into three primary building blocks. The final bond formation is envisioned as an N-alkylation of a secondary amine with an appropriate cinnamyl halide. The secondary amine intermediate can be prepared via reductive amination of a corresponding aldehyde. This leads to the identification of the following key precursors:
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Intermediate A: N-(2-Formylphenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
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Intermediate B: 3-(4-Chlorophenyl)-2-propen-1-yl bromide
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Methylamine
The synthesis of these intermediates forms the core of the proposed experimental protocol.
Experimental Protocols
This section provides detailed step-by-step procedures for the synthesis of the target molecule.
Synthesis of Intermediate A: N-(2-Formylphenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
The synthesis of Intermediate A is a multi-step process starting from 2-aminobenzaldehyde.
Step 1: Protection of 2-Aminobenzaldehyde
To prevent unwanted side reactions at the aldehyde functionality during subsequent N-alkylation, the aldehyde group is first protected as a 1,3-dioxolane.
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Reaction: 2-Aminobenzaldehyde + Ethylene glycol → 2-(1,3-Dioxolan-2-yl)aniline
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Procedure: To a solution of 2-aminobenzaldehyde (1.0 eq) in toluene (5 mL/mmol), add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq). The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until completion. Upon cooling, the mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(1,3-dioxolan-2-yl)aniline, which can be used in the next step without further purification.
Step 2: N-Alkylation with 2-Bromoethanol
The protected aniline is then alkylated with 2-bromoethanol to introduce the hydroxyethyl group.
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Reaction: 2-(1,3-Dioxolan-2-yl)aniline + 2-Bromoethanol → 2-(2-(1,3-Dioxolan-2-yl)phenylamino)ethan-1-ol
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Procedure: To a solution of 2-(1,3-dioxolan-2-yl)aniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) (4 mL/mmol), add potassium carbonate (2.0 eq) and 2-bromoethanol (1.2 eq). The mixture is heated to 80-90 °C and stirred until TLC analysis indicates the consumption of the starting material. The reaction is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 3: Sulfonylation
The secondary amine is then reacted with 4-methoxybenzenesulfonyl chloride.
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Reaction: 2-(2-(1,3-Dioxolan-2-yl)phenylamino)ethan-1-ol + 4-Methoxybenzenesulfonyl chloride → N-(2-(1,3-Dioxolan-2-yl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
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Procedure: To a solution of 2-(2-(1,3-dioxolan-2-yl)phenylamino)ethan-1-ol (1.0 eq) in pyridine (3 mL/mmol) at 0 °C, add 4-methoxybenzenesulfonyl chloride (1.1 eq) portion-wise. The reaction is stirred at room temperature overnight. The pyridine is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the sulfonamide.
Step 4: Deprotection of the Aldehyde
The final step in the synthesis of Intermediate A is the removal of the dioxolane protecting group to regenerate the aldehyde.
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Reaction: N-(2-(1,3-Dioxolan-2-yl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide → N-(2-Formylphenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
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Procedure: The protected sulfonamide is dissolved in a mixture of acetone and 2 M hydrochloric acid (e.g., 4:1 v/v). The solution is stirred at room temperature until TLC shows complete deprotection. The acetone is evaporated, and the aqueous layer is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic extracts are dried and concentrated to afford Intermediate A.
Synthesis of Intermediate B: 3-(4-Chlorophenyl)-2-propen-1-yl bromide
This electrophile is prepared from the corresponding commercially available alcohol.
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Reaction: 3-(4-Chlorophenyl)-2-propen-1-ol → 3-(4-Chlorophenyl)-2-propen-1-yl bromide
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Procedure (Appel Reaction): To a solution of 3-(4-chlorophenyl)-2-propen-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, a solution of carbon tetrabromide (1.2 eq) in DCM is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is triturated with a non-polar solvent (e.g., hexane) to precipitate triphenylphosphine oxide, which is removed by filtration. The filtrate is concentrated to give the crude bromide, which can be purified by column chromatography.
Synthesis of the Final Product
The final steps involve the reductive amination of Intermediate A followed by N-alkylation.
Step 1: Reductive Amination
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Reaction: N-(2-Formylphenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide + Methylamine → N-(2-((Methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
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Procedure: To a solution of Intermediate A (1.0 eq) in methanol, add a solution of methylamine (2.0 M in THF, 1.5 eq). The mixture is stirred for 1-2 hours at room temperature. Then, sodium borohydride (1.5 eq) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield the secondary amine.
Step 2: N-Alkylation
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Reaction: N-(2-((Methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide + 3-(4-Chlorophenyl)-2-propen-1-yl bromide → Final Product
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Procedure: To a solution of the secondary amine from the previous step (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and Intermediate B (1.1 eq). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis.
Table 1: Reactants and Expected Products
| Step | Reactant(s) | Product | Molecular Weight ( g/mol ) |
| 3.1.1 | 2-Aminobenzaldehyde, Ethylene glycol | 2-(1,3-Dioxolan-2-yl)aniline | 165.19 |
| 3.1.2 | 2-(1,3-Dioxolan-2-yl)aniline, 2-Bromoethanol | 2-(2-(1,3-Dioxolan-2-yl)phenylamino)ethan-1-ol | 209.25 |
| 3.1.3 | 2-(2-(1,3-Dioxolan-2-yl)phenylamino)ethan-1-ol, 4-Methoxybenzenesulfonyl chloride | N-(2-(1,3-Dioxolan-2-yl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | 379.45 |
| 3.1.4 | N-(2-(1,3-Dioxolan-2-yl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | N-(2-Formylphenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide (Intermediate A) | 335.38 |
| 3.2 | 3-(4-Chlorophenyl)-2-propen-1-ol | 3-(4-Chlorophenyl)-2-propen-1-yl bromide (Intermediate B) | 231.51 |
| 3.3.1 | Intermediate A, Methylamine | N-(2-((Methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | 350.44 |
| 3.3.2 | N-(2-((Methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide, Intermediate B | N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | 502.04 |
Table 2: Proposed Reaction Conditions
| Step | Solvent | Reagents | Temperature (°C) | Duration (h) |
| 3.1.1 | Toluene | p-Toluenesulfonic acid | Reflux | 4-6 |
| 3.1.2 | DMF | K₂CO₃ | 80-90 | 12-16 |
| 3.1.3 | Pyridine | - | 0 to RT | 12 |
| 3.1.4 | Acetone/2M HCl | - | RT | 2-4 |
| 3.2 | DCM | PPh₃, CBr₄ | 0 to RT | 3-4 |
| 3.3.1 | Methanol | NaBH₄ | 0 to RT | 12 |
| 3.3.2 | DMF | K₂CO₃ | RT | 6-8 |
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationships between the key steps.
Caption: Synthetic workflow for the target molecule.
Caption: Retrosynthetic analysis of the target molecule.
Conclusion
This technical guide provides a comprehensive and detailed synthetic route for N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide. The proposed pathway is based on established and reliable organic transformations, ensuring a high probability of success for experienced researchers. The provided experimental protocols, data tables, and diagrams are intended to facilitate the practical execution of this synthesis in a laboratory setting. Further optimization of reaction conditions may be necessary to maximize yields and purity.
